molecular formula C9H12ClIN2 B2629728 3-(Chloromethyl)-1-cyclopentyl-5-iodopyrazole CAS No. 2226181-68-4

3-(Chloromethyl)-1-cyclopentyl-5-iodopyrazole

Cat. No.: B2629728
CAS No.: 2226181-68-4
M. Wt: 310.56
InChI Key: GWRKULIRQKQUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chloromethyl)-1-cyclopentyl-5-iodopyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloromethyl group at position 3, a cyclopentyl group at position 1, and an iodine atom at position 5. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-cyclopentyl-5-iodopyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-cyclopentyl-5-iodopyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) under basic conditions.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products Formed

    Substitution Products: Azides, thiocyanates, and ethers.

    Oxidation Products: Iodinated derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

3-(Chloromethyl)-1-cyclopentyl-5-iodopyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-cyclopentyl-5-iodopyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-1-cyclopentyl-5-bromopyrazole
  • 3-(Chloromethyl)-1-cyclopentyl-5-fluoropyrazole
  • 3-(Chloromethyl)-1-cyclopentyl-5-chloropyrazole

Uniqueness

The presence of the iodine atom in 3-(Chloromethyl)-1-cyclopentyl-5-iodopyrazole imparts unique reactivity compared to its bromine, fluorine, or chlorine analogs. Iodine is a larger atom with different electronic properties, which can influence the compound’s reactivity and interactions with other molecules. This makes it particularly useful in specific synthetic applications and biological studies .

Properties

IUPAC Name

3-(chloromethyl)-1-cyclopentyl-5-iodopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClIN2/c10-6-7-5-9(11)13(12-7)8-3-1-2-4-8/h5,8H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRKULIRQKQUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CCl)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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